1H-Indole-3-sulfonyl chloride chemical structure and properties
1H-Indole-3-sulfonyl chloride chemical structure and properties
1H-Indole-3-Sulfonyl Chloride: Technical Synthesis and Application Guide
Executive Summary
1H-Indole-3-sulfonyl chloride (CAS: 886578-15-0) is a high-value, reactive intermediate in medicinal chemistry, primarily utilized for synthesizing sulfonamide-based pharmacophores targeting 5-HT6 receptors, antiviral pathways, and anticancer mechanisms.[1][2][3][4][5] Unlike its stable N-protected analogs, the unprotected 1H-indole-3-sulfonyl chloride is chemically labile, prone to hydrolysis and self-condensation.[4] This guide provides a rigorous technical framework for its synthesis, handling, and application, emphasizing the critical stability controls required for experimental success.
Part 1: Chemical Identity & Structural Analysis
Core Structure: The molecule consists of an indole bicyclic system substituted at the C3 position with a chlorosulfonyl group (-SO₂Cl).[4] The C3 position is the most electron-rich site on the indole ring, making it the preferred locus for electrophilic aromatic substitution (SEAr).[4]
| Property | Data |
| IUPAC Name | 1H-Indole-3-sulfonyl chloride |
| CAS Number | 886578-15-0 (Note: CAS 1576-47-2 refers to Naphthalene-2-sulfonamide; avoid confusion) |
| Molecular Formula | C₈H₆ClNO₂S |
| Molecular Weight | 215.66 g/mol |
| Appearance | Purple to purplish-red solid (often indicates trace oxidation/decomposition) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts violently with water/alcohols |
| Stability | Low. Moisture sensitive; prone to thermal decomposition >0°C. |
Electronic Profile & Reactivity:
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Electrophilicity: The sulfur atom is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols).
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Acidity: The N1-proton (NH) is acidic (pKa ~16 in DMSO).[4] In the presence of strong bases, deprotonation can lead to polymerization or intermolecular sulfonylation.
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Instability: The compound readily hydrolyzes to 1H-indole-3-sulfonic acid upon exposure to atmospheric moisture, releasing HCl gas.[4]
Part 2: Synthesis & Production Protocols
Scientific Rationale: Direct chlorosulfonation of indole is challenging due to the acid-sensitivity of the indole ring (dimerization) and the potential for disulfonation.[4] The protocol below utilizes Chlorosulfonic acid (ClSO₃H) in a controlled, low-temperature environment to favor mono-substitution at C3 while suppressing side reactions.
Protocol: Low-Temperature Chlorosulfonation of Indole
Reagents:
-
Indole (1.0 eq)
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Chlorosulfonic acid (3.0 - 5.0 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)[4]
-
Quenching: Crushed ice/water
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen (N₂) atmosphere.
-
Solvation: Dissolve Indole (10 mmol) in anhydrous DCM (50 mL). Cool the solution to -10°C to 0°C using an ice/salt bath.
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Addition (Critical Step): Add Chlorosulfonic acid (30 mmol) dropwise over 30 minutes. Do not allow temperature to exceed 0°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (mini-workup required: quench aliquot in MeOH to form methyl ester for visualization).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (100g) with vigorous stirring.
-
Safety Note: Exothermic reaction; HCl gas evolution. Perform in a fume hood.
-
-
Isolation: Extract immediately with DCM (3 x 50 mL). Wash combined organics with cold brine.
-
Drying: Dry over anhydrous MgSO₄ (filtered quickly) and concentrate in vacuo at <25°C .
-
Storage: Use immediately or store at -20°C under Argon.
Optimization Note: If stability is a persistent issue, consider synthesizing the N-protected derivative (e.g., 1-(phenylsulfonyl)indole-3-sulfonyl chloride) which is significantly more robust.[4]
Synthesis Workflow Diagram
Caption: Controlled synthesis workflow for 1H-indole-3-sulfonyl chloride minimizing thermal decomposition.
Part 3: Reactivity Profile & Synthetic Utility
The utility of 1H-indole-3-sulfonyl chloride lies in its ability to function as a scaffold for diverse functionalization.
1. Sulfonamide Formation (Aminolysis):
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Reagents: Primary/Secondary Amine (1.1 eq), Pyridine or Et₃N (2.0 eq), DCM.
-
Procedure: Add amine to a solution of sulfonyl chloride at 0°C. Base is required to scavenge HCl.
-
Application: Synthesis of 5-HT6 receptor antagonists (e.g., for Alzheimer's research).[4]
2. Sulfonate Ester Formation:
3. Friedel-Crafts Sulfonylation:
-
Reagents: Lewis Acid (AlCl₃), Arene.
-
Outcome: Diaryl sulfones (less common due to competing N-reaction).[4]
Divergent Synthesis Pathway
Caption: Divergent reactivity pathways: Aminolysis yields bioactive sulfonamides; hydrolysis leads to degradation.[4]
Part 4: Handling, Safety, & Stability (E-E-A-T)
Safety Profile:
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Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Respiratory Irritant: Hydrolysis releases HCl gas; handle only in a fume hood.
-
Moisture Sensitive: Reacts violently with water.
Storage & Handling Protocol:
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Atmosphere: Must be stored under Argon or Nitrogen .
-
Temperature: Long-term storage at -20°C or lower.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is insufficient for long-term protection against moisture.[4]
-
Re-purification: If the solid turns dark purple/black, it has decomposed. Do not attempt to use; re-synthesize fresh material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20038233, 1H-Indole-3-sulfonyl chloride. Retrieved from [Link][4]
- Janosik, T., et al. (2006).The sulfonation of various 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile. Tetrahedron, 62(8), 1699-1707.
Sources
- 1. 1H-INDOLE-3-SULFONYL CHLORIDE | 886578-15-0 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
